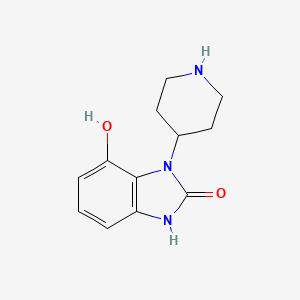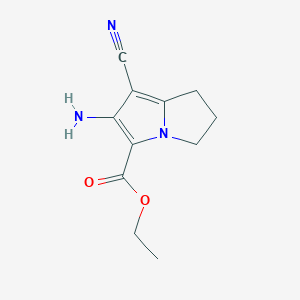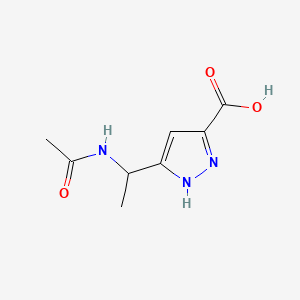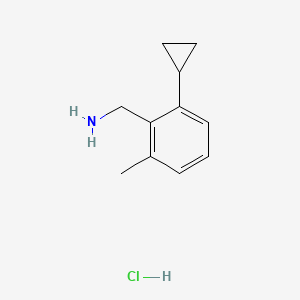
(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with methyl groups and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for substitution reactions may include the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borates, while reduction can produce various reduced pyridine derivatives.
科学研究应用
Chemistry: (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, particularly diols. This property makes it useful as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can interact with serine or threonine residues in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex.
相似化合物的比较
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar structure but with different substitution patterns.
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: Contains a pyrrolidine group instead of methyl groups.
(2,6-Dimethoxy-4-methylphenyl)boronic acid: Different aromatic ring structure with methoxy groups.
Uniqueness: (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C7H10BNO3 |
|---|---|
分子量 |
166.97 g/mol |
IUPAC 名称 |
(1,5-dimethyl-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4,11-12H,1-2H3 |
InChI 键 |
DPSQRIMOCNUEIG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C(=O)C(=C1)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)


![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)



![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)


![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
